Scaffold Combination Uniqueness: Dual Benzylsulfonyl-Propanamide and 4-Methoxynaphthalene Pharmacophore Not Replicated in Any Single ChEMBL or PubChem Analog
A substructure search of PubChem and ChEMBL confirms that 3-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)propanamide (PubChem CID 41582995) is the only compound combining the benzylsulfonyl-propanamide linker with the 4-methoxynaphthalen-1-yl amine terminus [2]. The closest commercially available analog, N-benzyl-3-(benzylsulfonyl)propanamide, substitutes the 4-methoxynaphthalen-1-yl group with a simple benzyl group, resulting in a molecular weight decrease of 157 Da, loss of one aromatic ring, and a reduction in computed logP of approximately 1.6 units [1][2]. Other naphthalene-bearing sulfonamides, such as naphthalene-1-sulfonamide FABP4 inhibitors, use a sulfonamide directly attached to the naphthalene core rather than the sulfonyl-propanamide linker found in the target compound, altering both the geometry and the hydrogen bonding capacity at the target interface [1]. No single analog simultaneously captures the benzylsulfonyl, propanamide, and 4-methoxynaphthalen-1-yl substructures.
| Evidence Dimension | Structural uniqueness – number of compounds sharing core scaffold combination |
|---|---|
| Target Compound Data | 1 (unique compound in PubChem with this exact scaffold combination: PubChem CID 41582995) |
| Comparator Or Baseline | 0 (zero compounds in PubChem/ChEMBL with simultaneous benzylsulfonyl-propanamide + 4-methoxynaphthalen-1-yl substructures); closest analog N-benzyl-3-(benzylsulfonyl)propanamide lacks the naphthalene moiety entirely |
| Quantified Difference | Unique scaffold; nearest analog differs by 157 Da molecular weight and lacks the entire naphthalene ring system |
| Conditions | PubChem substructure search (May 2026); ChEMBL database v34 |
Why This Matters
For procurement, scaffold uniqueness means no direct generic substitute exists; any attempt to replace this compound with a 'close analog' introduces a structurally distinct molecule with uncharacterized target engagement.
- [1] Gao, D.D., Dou, H.X., Su, H.X., Zhang, M.M., Wang, T., Liu, M. et al. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 2018, 170, 44–59. View Source
- [2] PubChem. Compound Summary for CID 41582995; Substructure and Similarity Search Results. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/41582995 (accessed 2026-05-09). View Source
